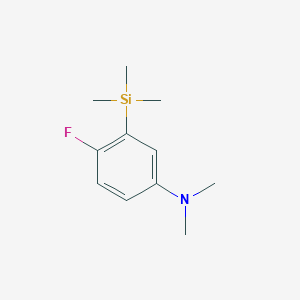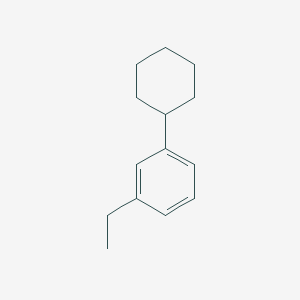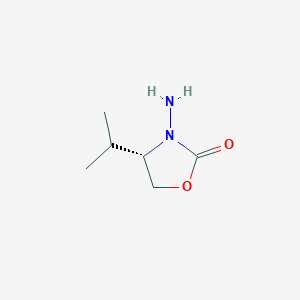
4-fluoro-N,N-dimethyl-3-trimethylsilylaniline
Overview
Description
Mechanism of Photodissociation
The study presented in the first paper investigates the photodissociation mechanism of a compound similar to 4-fluoro-N,N-dimethyl-3-trimethylsilylaniline, specifically 4-diphenyl(trimethylsilyl)methyl-N,N-dimethylaniline. Upon irradiation, this compound undergoes a C-Si bond cleavage to yield a radical species. The process is highly efficient, with a quantum yield of 0.92. The involvement of the triplet state is confirmed through quenching experiments and laser flash photolysis (LFP). Additionally, the S(1) state's lifetime is measured, and the transition to the T(1) state is nearly exclusive. In polar solvents, the compound can also undergo photoionization to form a radical cation, which does not fragment further due to the steric hindrance from the triphenylmethyl group. This study provides insights into the photophysical behavior of silicon-containing aromatic compounds, which could be relevant for understanding the behavior of 4-fluoro-N,N-dimethyl-3-trimethylsilylaniline under similar conditions .
Synthesis of Fluorine-18-labeled Compounds
The second paper describes a novel synthesis method for 6-fluoro-L-dopa, a compound structurally related to 4-fluoro-N,N-dimethyl-3-trimethylsilylaniline, by cleaving a carbon-silicon bond. The synthesis begins with the preparation of a trimethylsilyl derivative from a brominated precursor, followed by a reaction with fluorine-18. The cleavage of the C-Si bond is achieved using a mixture of freon-11 and CCl4 at low temperatures. The subsequent hydrolysis and chromatographic purification yield the fluorine-18-labeled product with a specific activity of 680 mCi/mmol. This method demonstrates the potential for synthesizing fluorinated aromatic compounds, which could be applicable to the synthesis of 4-fluoro-N,N-dimethyl-3-trimethylsilylaniline derivatives for use in positron emission tomography (PET) imaging or other applications .
Molecular Structure and Chemical Reactions
While the provided papers do not directly address the molecular structure and chemical reactions of 4-fluoro-N,N-dimethyl-3-trimethylsilylaniline, the studies do offer valuable information on the behavior of similar compounds. The photodissociation mechanisms and synthesis methods involving C-Si bond cleavage are particularly relevant. These insights can be extrapolated to hypothesize about the molecular structure and reactivity of 4-fluoro-N,N-dimethyl-3-trimethylsilylaniline. For instance, the presence of a trimethylsilyl group could suggest susceptibility to photodissociation or nucleophilic attack, and the fluorine atom might influence the compound's electronic properties and reactivity.
Physical and Chemical Properties
Scientific Research Applications
Photodehalogenation Studies
4-Fluoro-N,N-dimethyl-3-trimethylsilylaniline has been studied for its role in the photodehalogenation process. This compound, upon photodehalogenation, can generate triplet and singlet phenyl cations as well as potentially benzyne. These intermediates lead to different chemical products, highlighting the compound's relevance in exploring the direct effects of substituents in photophysics and primary dehalogenation processes (Protti et al., 2012).
Synthesis of Polyamides and Polyimides
A derivative of 4-fluoro-N,N-dimethyl-3-trimethylsilylaniline, specifically 4,4'-diamino-3',4'-dimethyltriphenylamine (DADT), has been utilized in the synthesis of various aromatic polyamides and polyimides. These novel polymers exhibit unique properties such as high inherent viscosities and solubility in common solvents, which are significant for materials science applications (Liaw et al., 2002).
Aromatic Nucleophilic Substitution Reactions
4-Fluoro-N,N-dimethyl-3-trimethylsilylaniline has been involved in studies examining aromatic nucleophilic substitution reactions. These studies provide evidence for a concerted mechanism of substitution, which is crucial for understanding the chemical behavior and reactivity of fluoro-substituted benzenes (Goryunov et al., 2010).
Photochemistry and Fluorescence Studies
The photo-induced intramolecular charge transfer and fluorescence behavior of 4-fluoro-N,N-dimethylaniline, a close variant of the compound , have been extensively studied. These investigations provide insights into the electronic transitions and excited-state dynamics, which are essential for developing photostabilizing agents and less phototoxic drugs (Fujiwara et al., 2013; Bohnwagner & Dreuw, 2017).
properties
IUPAC Name |
4-fluoro-N,N-dimethyl-3-trimethylsilylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNSi/c1-13(2)9-6-7-10(12)11(8-9)14(3,4)5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIOGPGSKVQSOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)F)[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N,N-dimethyl-3-(trimethylsilyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol](/img/structure/B3041987.png)


![Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride](/img/structure/B3041990.png)
![2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B3041991.png)
![1,1,1-Trifluoro-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3041992.png)




![1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B3042002.png)
